2-Chloro-3-methyl-pentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYSXXQDOZTXAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Stereochemical Control in the Production of 2 Chloro 3 Methyl Pentanoic Acid
Chemo- and Regioselective Synthesis Strategies for 2-Chloro-3-methyl-pentanoic Acid
The controlled synthesis of this compound hinges on the precise introduction of the chloro, methyl, and ethyl groups onto the pentanoic acid backbone. This requires careful selection of starting materials and reaction conditions to ensure the desired chemical transformations occur at the correct positions.
Exploitation of Precursors and Reaction Conditions
The choice of the initial molecule, or precursor, is critical. A common starting point is 3-methyl-pentanoic acid. The conditions of the reaction, such as temperature, solvent, and the presence of catalysts, are meticulously controlled to favor the formation of the desired product and minimize unwanted side reactions. For instance, the Vilsmeier-Haack reaction, which utilizes a specific reagent, has been employed for the synthesis of related chloro- and formyl-substituted quinolines, demonstrating the power of reagent choice in directing chemical outcomes. chemijournal.comresearchgate.netorientjchem.org
Halogenation Protocols for the Alpha-Position
The introduction of a chlorine atom specifically at the second carbon atom (the alpha-position) of the pentanoic acid chain is a key step. This is typically achieved through a process called alpha-halogenation.
Under acidic conditions, aldehydes and ketones can be halogenated at the alpha-position. youtube.comyoutube.com A well-known variation for carboxylic acids is the Hell-Voldhardt-Zelinski reaction, which uses bromine and a phosphorus catalyst to achieve alpha-bromination. youtube.com While this reaction specifically mentions bromination, similar principles can be applied for chlorination. The reaction proceeds through the formation of an enol intermediate, which is the reactive species. youtube.comlibretexts.org The use of acidic conditions is often preferred for achieving a single halogenation, as basic conditions can lead to multiple halogen additions. youtube.comlibretexts.org
Table 1: Comparison of Alpha-Halogenation Conditions
| Condition | Reactivity | Control | Common Reagents | Key Intermediate |
| Acidic | Slower | More controllable, favors mono-halogenation | Cl₂, Br₂, I₂ with an acid catalyst | Enol |
| Basic | Faster | Difficult to control, can lead to poly-halogenation | Cl₂, Br₂, I₂ with a base | Enolate |
Incorporation of the Methyl and Ethyl Moieties
The methyl and ethyl groups, which form the '3-methyl-pentanoic' part of the final molecule, are often present in the starting material. For example, starting with 3-methyl-pentanoic acid ensures these groups are correctly positioned from the outset. The synthesis then focuses on the selective chlorination at the alpha-position.
Enantioselective and Diastereoselective Synthesis of Defined Stereoisomers of this compound
Because this compound has two stereocenters, it can exist in four different stereoisomeric forms: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). nih.govnih.govsigmaaldrich.com For many applications, particularly in pharmaceuticals, only one specific stereoisomer is active or desired. Therefore, methods that can selectively produce a single stereoisomer are of paramount importance.
Asymmetric Catalysis Approaches
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other.
Organocatalysis: This approach uses small organic molecules as catalysts. While specific examples for this compound are not detailed in the provided results, the principles of organocatalysis are widely applied in asymmetric synthesis.
Transition Metal Catalysis: Transition metals, in combination with chiral ligands, are powerful catalysts for a wide range of asymmetric transformations. Recent research has shown the use of rhodium-carbenes, catalyzed by a chiral phosphoric acid, to synthesize chiral α-cyclic ketal β-amino esters with high enantioselectivity. nih.gov This highlights the potential of transition metal catalysis in controlling stereochemistry in complex molecules.
Chiral Auxiliary-Mediated Transformations
A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, leaving the product with the desired stereochemistry. wikipedia.org
This method involves a three-step process:
Covalent attachment of the chiral auxiliary to the substrate. wikipedia.org
A diastereoselective reaction that is controlled by the stereochemistry of the auxiliary. wikipedia.org
Removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org
Commonly used chiral auxiliaries include Evans' oxazolidinones and sulfur-based auxiliaries. sigmaaldrich.comscielo.org.mx For instance, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. The steric bulk of the auxiliary then directs the approach of incoming reagents, leading to a specific stereochemical outcome. wikipedia.org
Table 2: Common Chiral Auxiliaries
| Chiral Auxiliary | Key Feature | Typical Application |
| Evans' Oxazolidinones | Rigid structure provides excellent stereocontrol | Asymmetric alkylations, aldol (B89426) reactions |
| Pseudoephedrine | Readily available and easily removed | Asymmetric alkylation of carboxylic acids |
| Camphorsultam | Highly crystalline derivatives aid in purification | Various asymmetric transformations |
| (S)-(-)-1-Phenylethylamine | Used for the resolution of racemic mixtures | Resolution of carboxylic acids and amines |
The strategic application of these advanced synthetic methodologies allows for the precise and stereocontrolled production of this compound, a critical capability for its potential use in various scientific and technological fields.
Biocatalytic Pathways for Enantiomerically Pure this compound (e.g., lipase-catalyzed resolution)
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high selectivity and mild reaction conditions offered by enzymes. Lipase-catalyzed kinetic resolution is a particularly effective method for the separation of racemic mixtures of chiral carboxylic acids or their esters. nih.gov
In the context of this compound, a racemic mixture of the corresponding ester can be subjected to enzymatic hydrolysis. Lipases, such as those from Candida species, can selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. nih.gov This process allows for the separation of the two enantiomers based on the difference in their chemical form (acid vs. ester).
The key to a successful kinetic resolution is the enantioselectivity of the lipase, often expressed as the enantiomeric ratio (E-value). A high E-value signifies that the enzyme reacts much faster with one enantiomer than the other, leading to a more efficient separation. For instance, studies on the resolution of structurally similar 2-arylpropionic acids have demonstrated that lipases can exhibit high E-values, enabling the production of both the acid and the remaining ester with high enantiomeric excess (ee). nih.gov
The reaction conditions for lipase-catalyzed resolution can be optimized to enhance both the reaction rate and the enantioselectivity. Key parameters that are often fine-tuned include the choice of lipase, the organic solvent, temperature, and the acylating agent in the case of transesterification. nih.gov For example, the use of vinyl esters as acyl donors in transesterification reactions can render the process irreversible, leading to higher conversions and enantioselectivities. nih.gov
Table 1: Factors Influencing Lipase-Catalyzed Kinetic Resolution
| Parameter | Effect on Resolution | Example |
| Enzyme Source | Different lipases exhibit varying enantioselectivity and activity towards a specific substrate. | Lipase from Aspergillus niger has shown high enantioselectivity in the resolution of 2-phenoxypropanoic acids. nih.gov |
| Solvent | The nature of the organic solvent can significantly impact enzyme activity and enantioselectivity. | Polar aprotic solvents are often used, but solvent-free systems are also being explored for greener processes. |
| Temperature | Lowering the reaction temperature can sometimes increase the enantioselectivity (E-value), albeit at the cost of a slower reaction rate. | Optimization studies often involve screening a range of temperatures to find the best balance. |
| Acyl Donor (for transesterification) | The choice of acyl donor can influence the reaction rate and irreversibility. | Vinyl acetate (B1210297) is a commonly used irreversible acyl donor. |
Derivation from Natural Chiral Pools (e.g., L-isoleucine)
The use of naturally occurring chiral molecules as starting materials, often referred to as the "chiral pool," is a well-established strategy for the synthesis of enantiomerically pure compounds. For the synthesis of the (2S,3S)-stereoisomer of this compound, the amino acid L-isoleucine presents an ideal starting material. L-isoleucine possesses the required (2S,3S) stereochemistry at its C2 and C3 positions. sigmaaldrich.com
The synthetic challenge lies in the stereospecific conversion of the amino group at the C2 position to a chlorine atom while retaining the original stereochemistry. A plausible and well-established method for this transformation is through a diazotization reaction followed by a Sandmeyer-type reaction. In this process, the amino group of L-isoleucine is first converted to a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid). The resulting diazonium group is an excellent leaving group and can be subsequently displaced by a chloride ion, typically from a copper(I) chloride catalyst, to yield the desired (2S,3S)-2-chloro-3-methyl-pentanoic acid.
This approach has the significant advantage of directly transferring the chirality of the starting material to the final product, thus avoiding the need for a resolution step. However, careful control of the reaction conditions is necessary to minimize side reactions and potential racemization.
Novel Synthetic Routes for Addressing Stereochemical Challenges
Beyond classical resolution and chiral pool approaches, the development of novel synthetic routes that offer high levels of stereocontrol is an active area of research. For the synthesis of α-chloro carboxylic acids like this compound, several modern methods have emerged.
One promising strategy involves the enantioselective α-chlorination of carboxylic acid derivatives. nih.gov This can be achieved using organocatalysis, where a small chiral organic molecule catalyzes the reaction between a prochiral substrate and a chlorinating agent. For instance, chiral isothiourea catalysts have been successfully employed for the asymmetric α-chlorination of activated aryl acetic acid esters. nih.gov These reactions proceed through the in-situ formation of chiral C1 ammonium (B1175870) enolates, which then react with an electrophilic chlorine source.
Another approach is the diastereoselective chlorination of a chiral substrate. If a chiral auxiliary is attached to the carboxylic acid, it can direct the chlorinating agent to one face of the molecule, leading to the preferential formation of one diastereomer. After the chlorination step, the chiral auxiliary can be removed to yield the enantiomerically enriched α-chloro acid.
Recent advancements in chlorinating agents also offer new possibilities. The development of novel electrophilic chlorine sources, as well as electrochemical and photochemical methods, provides milder and more selective alternatives to traditional reagents like chlorine gas. nih.gov
Table 2: Comparison of Novel Synthetic Strategies
| Synthetic Strategy | Description | Advantages | Challenges |
| Organocatalytic α-Chlorination | A chiral organic catalyst promotes the enantioselective chlorination of a prochiral carboxylic acid derivative. | High enantioselectivities can be achieved; avoids the use of toxic metals. | Catalyst development and optimization for specific substrates can be challenging. |
| Diastereoselective Chlorination with Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the molecule to direct the chlorination to a specific face. | Can provide high diastereoselectivity. | Requires additional steps for attachment and removal of the auxiliary. |
| Advanced Chlorinating Agents | Use of novel electrophilic chlorine sources or electrochemical/photochemical methods. | Milder reaction conditions, potentially higher selectivity, and improved safety. | Availability and cost of novel reagents; specialized equipment may be required. |
Process Optimization and Scale-Up Considerations for this compound Synthesis
The successful transition of a synthetic route from the laboratory to an industrial scale requires careful process optimization and consideration of several key factors. Whether the synthesis involves biocatalytic resolution or a purely chemical pathway, the goals are typically to maximize yield, purity, and space-time yield while ensuring safety, cost-effectiveness, and environmental sustainability. researchgate.net
For lipase-catalyzed resolutions , process optimization often involves:
Reaction Medium Engineering: While organic solvents are often used, developing processes in greener solvents or even in solvent-free systems is highly desirable. researchgate.net
Parameter Optimization: A systematic study of parameters such as temperature, pH, substrate concentration, and enzyme loading is crucial to find the optimal conditions for both activity and enantioselectivity.
Downstream Processing: Efficient methods for separating the product (the chiral acid) from the unreacted substrate (the ester) and the enzyme are necessary. This may involve extraction, distillation, or crystallization.
For chemical synthetic routes , such as the derivation from L-isoleucine or novel catalytic methods, scale-up considerations include:
Heat Transfer: Many chemical reactions are exothermic, and efficient heat removal is critical on a large scale to prevent runaway reactions and ensure consistent product quality.
Mass Transfer: Ensuring efficient mixing of reactants and catalysts is essential for achieving high conversion rates and minimizing side reactions.
Reagent Handling and Stoichiometry: The safe handling of potentially hazardous reagents and the optimization of reagent stoichiometry to minimize waste are paramount.
Purification: Developing a robust and scalable purification method, such as crystallization or chromatography, is essential to achieve the desired product purity.
Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters can help to ensure consistent quality and optimize the process on the fly.
Regardless of the chosen route, a thorough understanding of the reaction kinetics and thermodynamics is fundamental for successful and safe scale-up.
Chemical Transformations and Derivatization of 2 Chloro 3 Methyl Pentanoic Acid
Nucleophilic Substitution Reactions at the C-2 Chiral Center
The presence of a chlorine atom at the alpha-position to the carboxyl group makes the C-2 carbon an electrophilic center, susceptible to attack by nucleophiles. This reactivity is fundamental to the derivatization of 2-chloro-3-methyl-pentanoic acid.
Stereoinversion and Retention Mechanisms
Nucleophilic substitution reactions at the C-2 chiral center of this compound can proceed through different stereochemical pathways, primarily S_N2 (Substitution Nucleophilic Bimolecular) and S_N1 (Substitution Nucleophilic Unimolecular) mechanisms.
The S_N2 mechanism is a single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). This backside attack leads to an inversion of the stereochemical configuration at the chiral center. For instance, if the starting material is the (2R,3R)-isomer, the product will have the (2S,3R) configuration. This is a classic example of a Walden inversion. The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile.
In contrast, the S_N1 mechanism is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of both possible stereoisomers (inversion and retention of configuration). However, for a secondary halide like this compound, the S_N1 pathway is generally less favored than the S_N2 pathway, especially with good nucleophiles.
The choice between these mechanisms is influenced by several factors including the nature of the nucleophile, the solvent, and the reaction temperature. Strong, unhindered nucleophiles and polar aprotic solvents tend to favor the S_N2 mechanism, leading to stereoinversion.
Synthesis of Alpha-Substituted Pentanoic Acid Derivatives
The nucleophilic substitution at the C-2 position is a powerful tool for the synthesis of a diverse range of alpha-substituted 3-methyl-pentanoic acid derivatives. By selecting the appropriate nucleophile, various functional groups can be introduced at the alpha-position.
For example, reaction with ammonia (B1221849) or an amine can yield alpha-amino acids, which are the building blocks of proteins. The reaction with hydroxide (B78521) ions can produce alpha-hydroxy acids, while reaction with cyanide followed by hydrolysis can extend the carbon chain and produce a dicarboxylic acid.
| Nucleophile | Product Class | Example Product |
| Ammonia (NH₃) | α-Amino acid | 2-Amino-3-methyl-pentanoic acid |
| Hydroxide (OH⁻) | α-Hydroxy acid | 2-Hydroxy-3-methyl-pentanoic acid |
| Cyanide (CN⁻) | α-Cyano acid | 2-Cyano-3-methyl-pentanoic acid |
| Azide (N₃⁻) | α-Azido acid | 2-Azido-3-methyl-pentanoic acid |
Esterification and Amidation Reactions for Functional Group Modulation
The carboxylic acid functional group of this compound can be readily converted into esters and amides. These reactions are crucial for modulating the compound's physical and chemical properties and for protecting the carboxyl group during other transformations.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible equilibrium reaction known as the Fischer esterification. To drive the reaction towards the product, the water formed is usually removed, for instance, by azeotropic distillation.
Amidation , the formation of an amide, can be accomplished by reacting the carboxylic acid with an amine. mdpi.com This reaction is generally less straightforward than esterification and often requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. mdpi.com Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. Recent developments have also focused on direct amidation methods using catalysts like iron(III) chloride under solvent-free conditions. mdpi.com
Reduction and Oxidation Chemistry Pertaining to this compound
The functional groups of this compound can undergo both reduction and oxidation reactions.
Reduction of the carboxylic acid group can lead to the corresponding primary alcohol, 2-chloro-3-methyl-pentan-1-ol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The chloro group is generally stable under these conditions. Selective reduction of the carboxylic acid in the presence of other functional groups can be challenging and may require specific protecting group strategies. The chloro group can also be reduced (dehalogenated) to a hydrogen atom using various methods, such as catalytic hydrogenation or treatment with reducing agents like zinc in acetic acid, to yield 3-methyl-pentanoic acid.
Oxidation of the carboxylic acid group is generally not possible under standard conditions as it is already in a high oxidation state. However, oxidative degradation of the molecule can occur under harsh conditions. The secondary carbon bearing the chlorine atom is also susceptible to oxidation, though this is less common. More relevant is the oxidation of related derivatives, for instance, the oxidation of the corresponding aldehyde, 2-chloro-3-methyl-pentanal, would yield the parent carboxylic acid. nih.gov
Cyclization and Rearrangement Pathways Involving this compound
The bifunctional nature of this compound and its derivatives allows for intramolecular reactions, leading to the formation of cyclic compounds. For example, if the chlorine atom is displaced by an intramolecular nucleophile, a lactone (a cyclic ester) can be formed. This would require the presence of a hydroxyl group at a suitable position, which could be introduced through prior synthetic steps.
Rearrangement reactions are also a possibility, particularly under conditions that favor the formation of carbocation intermediates, such as in S_N1 reactions. Hydride or alkyl shifts could occur to form a more stable carbocation, leading to a rearranged product. For instance, a hydride shift from the C-3 position to a carbocation at the C-2 position would result in a tertiary carbocation, which is more stable.
Exploitation of this compound as a Chiral Building Block
The presence of two chiral centers in this compound makes it a valuable chiral building block, or synthon, in asymmetric synthesis. nih.gov By utilizing a specific stereoisomer of this compound, chemists can introduce defined stereochemistry into a target molecule.
For example, the (2S,3R)-isomer of this compound can be used as a starting material for the synthesis of non-proteinogenic amino acids or other complex chiral molecules. sigmaaldrich.comsigmaaldrich.com The stereochemistry at the C-2 and C-3 positions can direct the stereochemical outcome of subsequent reactions, allowing for the construction of stereochemically pure products. The versatility of the chloro and carboxyl groups allows for a wide range of transformations, making this compound a powerful tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry is crucial for biological activity.
Synthesis of Complex Bioactive Scaffolds (non-clinical focus)
While direct incorporation of this compound into complex bioactive scaffolds is not extensively documented in publicly available research, its structural motifs are found in various biologically active compounds. The chloro-substituted aliphatic acid structure is a key feature in molecules designed for specific biological interactions, often acting as a lipophilic component or a reactive handle for further chemical modification.
The synthesis of quinoline (B57606) and quinoxaline (B1680401) derivatives, for instance, highlights the importance of chloro-substituted intermediates in creating scaffolds with potential bioactivity. researchgate.netmdpi.com For example, 2-chloroquinoline (B121035) derivatives have been synthesized and investigated for their antifungal properties. researchgate.net These syntheses often involve the use of reagents like phosphorus oxychloride to introduce the chlorine atom, which then acts as a leaving group for subsequent nucleophilic substitution reactions. mdpi.com This allows for the introduction of various functional groups and the construction of diverse molecular architectures.
Similarly, the Vilsmeier-Haack reagent has been employed in the synthesis of 2-chloro-3-formylquinolines, which are versatile intermediates for a range of heterocyclic compounds. chemijournal.comniscpr.res.in These formylquinolines can undergo further reactions such as condensations and cyclizations to build more complex, fused heterocyclic systems. nih.govekb.eg The principles demonstrated in these syntheses can be extrapolated to the potential applications of this compound in creating novel bioactive scaffolds. The presence of the chlorine atom allows for similar substitution reactions, while the carboxylic acid group can be converted to amides, esters, or other functionalities to modulate the compound's properties.
Table 1: Examples of Bioactive Scaffolds Synthesized from Chloro-Substituted Intermediates
| Starting Material/Intermediate | Reagents | Resulting Scaffold | Potential Bioactivity (Non-Clinical) |
| N-arylacetamides | Vilsmeier-Haack Reagent (POCl₃, DMF) | 2-Chloro-3-formylquinolines | Precursors to antifungal and antibacterial agents |
| 2-Hydroxy-3-methylquinoxaline | POCl₃ | 2-Chloro-3-methylquinoxaline | Intermediate for antimicrobial compounds |
| 3-Chloromethyl-2-chloroquinoline | Various amines | N-substituted-2-chloroquinoline derivatives | Antifungal |
This table presents analogous syntheses to illustrate the potential of chloro-substituted acids as precursors to bioactive scaffolds.
Precursors to Chiral Liquid Crystalline Materials
The chirality and rigid structure of certain organic molecules are prerequisites for the formation of chiral liquid crystalline phases. This compound, with its defined stereochemistry, is a valuable precursor for the synthesis of such materials. The combination of its chiral core with mesogenic (liquid crystal-forming) units can lead to the development of novel liquid crystals with specific optical and electro-optical properties.
Research has shown that derivatives of this compound, specifically its esters with biphenyl (B1667301) moieties, can exhibit liquid crystalline behavior. For instance, (2S,3S)-3-methyl-2-chloropentanoic acid has been used to synthesize 4',4''-hexyloxybiphenyl and 4',4''-heptyloxybiphenyl esters. molbase.com These molecules combine the chirality of the acid with the calamitic (rod-like) shape of the biphenyl core, a common feature of many liquid crystals.
The synthesis of these materials typically involves the esterification of the carboxylic acid group of this compound with a hydroxyl-functionalized mesogenic unit. The resulting ester inherits the chirality of the acid, which can induce the formation of chiral nematic (cholesteric) or chiral smectic phases. The properties of the resulting liquid crystal, such as the helical pitch in a cholesteric phase, can be tuned by modifying the structure of either the chiral precursor or the mesogenic core.
Table 2: Chiral Liquid Crystalline Materials Derived from this compound Analogs
| Chiral Precursor | Mesogenic Unit | Resulting Compound Type |
| (2S,3S)-3-methyl-2-chloropentanoic acid | 4',4''-dihydroxybiphenyl (with hexyloxy chains) | Chiral Biphenyl Ester |
| (2S,3S)-3-methyl-2-chloropentanoic acid | 4',4''-dihydroxybiphenyl (with heptyloxy chains) | Chiral Biphenyl Ester |
This table is based on derivatives of a stereoisomer of this compound.
Development of New Synthetic Reagents
The reactivity of the α-chloro acid functionality makes this compound a potential starting material for the development of new synthetic reagents. The ability to transform both the chlorine atom and the carboxylic acid group allows for the creation of bifunctional molecules with tailored reactivity.
A pertinent example of the development of a reagent from a related structural class is the use of the Vilsmeier-Haack reagent (formed from phosphorus oxychloride and dimethylformamide) to synthesize 2-chloro-3-formylquinolines from N-arylacetamides. chemijournal.comniscpr.res.in These formylquinolines are themselves valuable reagents, acting as electrophiles in various carbon-carbon bond-forming reactions and as precursors for a wide array of heterocyclic compounds. nih.govekb.eg The formyl group can be transformed into other functionalities, such as a cyano or an alkoxycarbonyl group, further expanding its synthetic utility. niscpr.res.in
By analogy, this compound could be converted into a variety of reagents. For instance, conversion of the carboxylic acid to an acid chloride would create a highly reactive acylating agent that also bears a reactive C-Cl bond. This bifunctional reagent could be used to introduce the 2-chloro-3-methyl-pentanoyl group into molecules, with the chlorine atom available for subsequent transformations like nucleophilic substitution or elimination reactions. Furthermore, reduction of the carboxylic acid to an alcohol would yield (2R,3S)-2-chloro-3-methylpentan-1-ol, a chiral alcohol that could be used as a building block in asymmetric synthesis. researchgate.net
Table 3: Potential Synthetic Reagents Derived from this compound
| Derivative of this compound | Potential Reagent Type | Potential Applications in Synthesis |
| 2-Chloro-3-methyl-pentanoyl chloride | Chiral acylating agent | Introduction of a chiral acyl group with a reactive chlorine handle |
| (2R,3S)-2-Chloro-3-methylpentan-1-ol | Chiral alcohol building block | Asymmetric synthesis of complex molecules |
| Esters of this compound | Chiral synthons | Used in coupling reactions and as precursors to other functional groups |
This table outlines the potential for developing new synthetic reagents based on the known reactivity of similar compounds.
Mechanistic Investigations of Biological and Catalytic Interactions Excluding Human Clinical Contexts
Elucidation of Molecular Mechanisms in Non-Human Biological Systems
The introduction of a chlorine atom to the pentanoic acid backbone, along with a methyl group, suggests the potential for specific biological activities. While direct research on 2-chloro-3-methyl-pentanoic acid is limited, insights can be drawn from studies on related halogenated compounds.
Antimicrobial Activity and Specific Microbial Targets
There is a scarcity of studies directly investigating the antimicrobial properties of this compound. However, research on other chlorinated organic compounds provides a basis for inferring its potential activity. For instance, derivatives of 2-chlorobenzoic acid have demonstrated notable antimicrobial effects. nih.gov A study on these derivatives revealed greater antibacterial potential against Gram-negative bacteria, such as Escherichia coli, compared to Gram-positive bacteria. nih.gov The introduction of a chlorine atom into the structure of chalcones has also been shown to positively influence their activity against a range of microorganisms, including E. coli and Staphylococcus aureus. mdpi.com
This suggests that the chloro-substituent in this compound could be a key pharmacophore, potentially disrupting microbial membranes or interfering with essential metabolic pathways. The lipophilicity conferred by the alkyl chain and the presence of the chlorine atom may facilitate its passage through bacterial cell walls, leading to cytotoxic effects. However, without direct experimental evidence, the specific microbial targets and the spectrum of activity for this compound remain speculative.
Enzyme Inhibition and Substrate Specificity in Model Organisms
The carboxylate group of the molecule could mimic the substrate of a carboxyl-recognizing enzyme, while the chlorine atom could act as a reactive site for covalent modification of the enzyme's active site residues. This is a common mechanism for irreversible enzyme inhibition. The methyl group at the 3-position would further influence its binding affinity and specificity for the enzyme's active site pocket. Microbial enzymes are known to be targets for various inhibitors, and compounds with similar structural motifs have been explored for their inhibitory activities. nih.gov Further research is necessary to identify specific enzyme targets and to characterize the mode of inhibition (e.g., competitive, non-competitive, or irreversible) in relevant model organisms.
Phytotoxic Effects and Plant Biochemical Pathway Modulation
Information regarding the phytotoxic effects of this compound is not available in the current scientific literature. Halogenated short-chain fatty acids can, in principle, interfere with plant biochemical pathways. Short-chain fatty acids, in general, are known to play roles in various biological systems and can be metabolized by organisms. nih.govnih.govmdpi.commdpi.comdoi.org The presence of a chlorine atom, however, can alter the metabolic fate of the molecule and may lead to the accumulation of toxic intermediates or the inhibition of key enzymes in plant metabolic pathways.
Potential mechanisms of phytotoxicity could include the disruption of cell membrane integrity, inhibition of enzymes involved in amino acid or fatty acid biosynthesis, or interference with plant growth hormone signaling. The structural similarity to some plant metabolites could lead to its uptake and subsequent disruption of normal physiological processes. However, without dedicated studies, any discussion of its phytotoxic effects remains speculative.
Stereochemical Dependency in Biological Recognition
This compound possesses two chiral centers, at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). nih.govnih.govsigmaaldrich.com It is well-established that the biological activity of chiral molecules is highly dependent on their stereochemistry. mdpi.commdpi.com This is because biological receptors, such as enzymes and protein channels, are themselves chiral and will interact differently with each enantiomer of a chiral compound. mdpi.com
One enantiomer, the "eutomer," may exhibit the desired biological effect, while the other, the "distomer," may be less active or even have undesirable effects. mdpi.com Although no specific data exists for the differential biological activity of the stereoisomers of this compound in non-human systems, it is highly probable that such differences exist. The specific three-dimensional arrangement of the chloro, methyl, and carboxyl groups will determine how the molecule fits into the binding site of a biological target. Therefore, any investigation into the biological activities of this compound would need to consider the separate effects of each of its stereoisomers to fully understand its mechanism of action.
Catalytic Mechanisms Involving this compound or Its Derivatives
Beyond its potential biological activities, the chemical structure of this compound and its derivatives suggests possible roles in catalysis.
Role as Ligands in Metal-Catalyzed Reactions
The carboxylate group of this compound can act as a coordinating ligand for metal ions. While there is no direct evidence of this compound being used as a ligand in the literature, related propanoic acid derivatives have been successfully employed in the synthesis of metal complexes. For instance, a chromium (III) complex has been prepared using 2-amino-3-(1-hydrogen-indol-3-yl) propanoic acid as a ligand. chemmethod.com
The chiral nature of this compound makes it a particularly interesting candidate for use as a chiral ligand in asymmetric catalysis. researchgate.netnih.gov Chiral ligands are crucial for controlling the stereochemical outcome of metal-catalyzed reactions, leading to the selective formation of one enantiomer of a product. researchgate.netnih.govresearchgate.net The stereochemistry of the ligand, in this case, the specific configuration at the C2 and C3 centers, would be expected to influence the geometry of the resulting metal complex and, consequently, the enantioselectivity of the catalyzed reaction. Further research into the synthesis and catalytic application of metal complexes bearing this compound or its derivatives as ligands could open up new avenues in asymmetric synthesis.
Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Methyl Pentanoic Acid
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical calculations provide a microscopic view of the electron distribution and bonding within a molecule. For 2-Chloro-3-methyl-pentanoic acid, these analyses are fundamental to characterizing its reactivity and physicochemical properties.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as a nucleophile or an electrophile.
For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid group and the chlorine atom, as these are the most electron-rich regions. The lone pair electrons on these atoms contribute significantly to the HOMO, making these sites susceptible to electrophilic attack.
Conversely, the LUMO is anticipated to be centered around the carbon atom of the carbonyl group (C=O) and the carbon atom bonded to the chlorine (C-Cl). These areas are electron-deficient and represent the most likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.
Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) | Primary Atomic Contributions |
| HOMO | -9.85 | O (carboxyl), Cl |
| LUMO | -0.72 | C (carbonyl), C-Cl |
| HOMO-LUMO Gap | 9.13 | - |
Note: The values presented in this table are illustrative and represent typical results from a Density Functional Theory (DFT) calculation at the B3LYP/6-31G(d) level of theory.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within this compound is uneven due to the presence of highly electronegative oxygen and chlorine atoms. This polarity is quantitatively described by atomic charges and visually represented by an electrostatic potential (ESP) map.
A Mulliken population analysis, a common method for calculating partial atomic charges, would likely reveal a significant negative charge on the oxygen and chlorine atoms, while the carbonyl carbon and the carbon attached to the chlorine would exhibit a partial positive charge. The hydrogen of the carboxyl group is also expected to be partially positive, making it acidic.
The ESP map provides a color-coded representation of the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are prone to interacting with electrophiles. For this compound, these regions would be concentrated around the carbonyl oxygen and the chlorine atom. Regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. These would be found around the acidic hydrogen of the carboxyl group and the carbon atoms bonded to the electronegative substituents.
Hypothetical Mulliken Atomic Charges for this compound
| Atom | Charge (a.u.) |
| O (carbonyl) | -0.55 |
| O (hydroxyl) | -0.65 |
| H (hydroxyl) | +0.45 |
| Cl | -0.20 |
| C (carbonyl) | +0.70 |
| C (alpha) | +0.15 |
Note: These charge values are hypothetical and serve to illustrate the expected charge distribution based on the principles of electronegativity.
Conformational Analysis and Stereoisomer Stability Profiling
This compound possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). nih.gov Computational methods are invaluable for determining the relative stabilities of these stereoisomers and their preferred conformations.
Energy Minima and Transition States
The potential energy surface (PES) of each stereoisomer is explored to locate the stable conformations (energy minima) and the energy barriers between them (transition states). This is typically achieved by systematically rotating the single bonds within the molecule and calculating the energy at each step.
The relative energies of the most stable conformers of each stereoisomer can be calculated to predict their equilibrium populations. The stability is influenced by a combination of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. For instance, conformations that minimize the steric repulsion between the bulky chlorine atom and the methyl and ethyl groups will be energetically favored. Intramolecular hydrogen bonding between the carboxyl hydrogen and the chlorine atom or the carbonyl oxygen can also significantly stabilize certain conformers.
Hypothetical Relative Energies of this compound Stereoisomers
| Stereoisomer | Relative Energy (kcal/mol) |
| (2R,3R) | 0.00 |
| (2S,3S) | 0.00 |
| (2R,3S) | 1.25 |
| (2S,3R) | 1.25 |
Note: This table presents a hypothetical energy profile. The (2R,3R) and (2S,3S) enantiomers, as well as the (2R,3S) and (2S,3R) enantiomers, will have identical energies. The diastereomers, however, will have different energies.
Torsional Potential Energy Surface Mapping
A detailed understanding of the conformational landscape can be obtained by mapping the torsional potential energy surface (PES). This involves calculating the energy of the molecule as a function of one or more dihedral angles. For this compound, a key torsional angle to investigate is the one around the C2-C3 bond, which dictates the relative positions of the chloro and methyl substituents.
The resulting PES map would show energy wells corresponding to stable staggered conformations and energy peaks representing unstable eclipsed conformations. The height of the energy barriers between the stable conformers provides information about the flexibility of the molecule and the rate of interconversion between different conformations at a given temperature.
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. arxiv.org For this compound, MD simulations can provide valuable insights into its behavior in different solvent environments and its interactions with other molecules.
Simulations would typically involve placing a single molecule or a collection of molecules of this compound in a box of solvent molecules (e.g., water, ethanol, or a non-polar solvent like hexane). The forces between all atoms are calculated, and Newton's equations of motion are solved to track the trajectory of each atom over time.
These simulations can reveal the structure of the solvation shell around the molecule, identifying which parts of the molecule interact most strongly with the solvent. For example, in a polar solvent like water, the carboxylic acid group would be expected to form strong hydrogen bonds with water molecules. The hydrophobic alkyl chain, on the other hand, would be surrounded by a more ordered cage of water molecules.
MD simulations can also be used to study aggregation and self-assembly. By simulating a system with multiple molecules of this compound, it is possible to observe how they interact with each other and whether they tend to form dimers or larger aggregates through hydrogen bonding or van der Waals interactions.
Hypothetical Parameters for a Molecular Dynamics Simulation of this compound in Water
| Parameter | Value |
| Force Field | GROMOS54a7 |
| Solvent | SPC/E Water Model |
| System Size | 1 molecule of this compound in a 30 Å x 30 Å x 30 Å box of water |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
Note: The parameters in this table are illustrative of a typical setup for an MD simulation of a small organic molecule in an aqueous solution.
Prediction of Spectroscopic Signatures from First Principles (e.g., NMR, IR, CD) for Stereochemical Confirmation
First principles, or ab initio, computational methods allow for the prediction of spectroscopic properties directly from the fundamental laws of quantum mechanics, without reliance on empirical parameters. These predictions are crucial for the structural elucidation and, particularly, the stereochemical confirmation of chiral compounds like this compound, which has two stereocenters (at C2 and C3) and thus exists as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Theoretical calculations, primarily using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts. The process involves:
Conformational Search: Identifying the lowest energy conformations of each stereoisomer.
Geometry Optimization: Optimizing the geometry of each stable conformer.
NMR Shielding Calculation: Calculating the magnetic shielding tensors for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO).
Data Analysis: Averaging the chemical shifts based on the Boltzmann population of the conformers and comparing them to a reference standard (e.g., tetramethylsilane, TMS).
The predicted chemical shifts for the different stereoisomers are expected to show subtle but distinct differences, particularly for the protons and carbons near the chiral centers. These differences, when compared with experimental data, can help in assigning the correct relative stereochemistry.
Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) for Stereoisomers of this compound
| Carbon Atom | (2R,3R) Isomer | (2S,3S) Isomer | (2R,3S) Isomer | (2S,3R) Isomer |
|---|---|---|---|---|
| C1 (COOH) | 172.5 | 172.5 | 172.8 | 172.8 |
| C2 (CHCl) | 65.2 | 65.2 | 64.9 | 64.9 |
| C3 (CH) | 45.8 | 45.8 | 46.1 | 46.1 |
| C4 (CH₂) | 25.1 | 25.1 | 24.8 | 24.8 |
| C5 (CH₃) | 11.3 | 11.3 | 11.5 | 11.5 |
| C3-Methyl | 15.9 | 15.9 | 16.2 | 16.2 |
Note: This data is illustrative, based on typical values for similar structures, and represents the type of output generated from computational analysis. Actual values would be derived from specific DFT calculations.
Infrared (IR) Spectroscopy:
Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. numberanalytics.comnih.gov The calculation of harmonic force fields allows for the determination of vibrational modes. dtic.mil For this compound, key vibrational modes of interest include the O-H stretch of the carboxylic acid (typically broad, around 2500-3300 cm⁻¹), the C=O carbonyl stretch (around 1700 cm⁻¹), and the C-Cl stretch (around 600-800 cm⁻¹). libretexts.org Subtle shifts in these frequencies between stereoisomers, arising from different intramolecular interactions, can be predicted and used for structural confirmation. nih.govrsc.org
Illustrative Predicted Key IR Frequencies (cm⁻¹) for the (2R,3R) Stereoisomer
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H Stretch | 3150 |
| C-H Stretch | 2980 |
| C=O Stretch | 1715 |
| C-Cl Stretch | 750 |
Note: This data is illustrative. Precise values depend on the computational method, basis set, and consideration of environmental effects (e.g., solvent).
Circular Dichroism (CD) Spectroscopy:
Circular dichroism is a powerful technique for determining the absolute stereochemistry of chiral molecules. msu.edumtu.edunih.gov It measures the differential absorption of left and right circularly polarized light. Ab initio calculations can predict the CD spectrum for each enantiomer of this compound. A predicted positive Cotton effect for one enantiomer (e.g., 2R,3R) would imply a negative Cotton effect for its mirror image (2S,3S). By comparing the computationally generated spectrum with the experimental one, the absolute configuration of the synthesized or isolated compound can be determined. dtic.mil
In Silico Screening and Molecular Docking Studies with Non-Human Biological Macromolecules
Given that short-chain fatty acids and their derivatives are known to interact with various biological systems, including those in microorganisms, it is valuable to investigate the potential interactions of this compound with non-human proteins. northwestern.edunih.govnih.govyoutube.com In silico screening and molecular docking are the primary computational tools for this purpose. mdpi.com
In Silico Screening:
This process involves using computational methods to rapidly screen large libraries of compounds against a biological target. In this case, the "library" could consist of the four stereoisomers of this compound, and the targets could be a panel of enzymes from non-human sources, such as bacteria or fungi, that are involved in metabolic pathways or are targets for environmental contaminants. nih.govnih.gov The goal is to identify which, if any, stereoisomer shows a preferential theoretical binding to a particular protein.
Molecular Docking:
Once a potential protein target is identified, molecular docking can be used to predict the preferred binding orientation and affinity of each stereoisomer within the protein's active site. acs.orgmdpi.com The process involves:
Preparation of Macromolecule and Ligand: Obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and generating the 3D structures of the this compound stereoisomers.
Docking Simulation: Using a docking program (e.g., AutoDock, GOLD) to explore the possible binding poses of each ligand in the active site of the protein.
Scoring and Analysis: The program calculates a "docking score" for each pose, which estimates the binding free energy. Lower scores typically indicate a more favorable interaction. The binding poses are then analyzed to identify key interactions, such as hydrogen bonds or hydrophobic contacts.
For example, one might investigate the docking of the stereoisomers of this compound with a bacterial fatty acid synthase enzyme. The results could reveal whether one stereoisomer is predicted to be a more potent inhibitor, providing a hypothesis for experimental validation.
Illustrative Molecular Docking Results with a Hypothetical Bacterial Enzyme
| Stereoisomer | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| (2R,3R) | -6.8 | Arg120, Ser100 |
| (2S,3S) | -6.9 | Arg120, Ser100 |
| (2R,3S) | -5.4 | Arg120 |
| (2S,3R) | -5.5 | Arg120 |
Note: This data is purely illustrative. The docking score and interacting residues are highly dependent on the specific target protein and docking software used.
These computational studies, from spectroscopic prediction to molecular docking, provide a foundational, atom-level understanding of this compound. They are essential for confirming its structure and for generating testable hypotheses about its potential interactions with biological systems, all before more resource-intensive experimental work is undertaken.
Advanced Analytical Method Development for 2 Chloro 3 Methyl Pentanoic Acid and Its Research Applications
Chiral Separation Techniques for Enantiomer and Diastereomer Resolution
The separation of enantiomers and diastereomers of 2-chloro-3-methyl-pentanoic acid requires the use of a chiral environment to differentiate between the stereoisomers. Chromatographic and electrophoretic techniques are paramount for achieving this resolution.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary technique for the direct separation of the stereoisomers of this compound. researchgate.net The selection of an appropriate CSP is crucial, as the separation mechanism relies on the formation of transient diastereomeric complexes between the analyte isomers and the chiral selector immobilized on the stationary phase. researchgate.net
For acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose coated or immobilized on a silica support, are often highly effective. mdpi.comnih.gov Interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance contribute to chiral recognition. researchgate.net The carboxylic acid group of the analyte can interact strongly with the carbamate derivatives on these polysaccharide phases.
The development of a separation method would involve screening various polysaccharide-based columns under different mobile phase conditions, including normal-phase, polar organic, and reversed-phase modes, to achieve optimal resolution between all four stereoisomers.
Table 1: Representative HPLC Conditions for Chiral Separation
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 4.6 mm x 250 mm, 5 µm | 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Hexane (B92381)/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | Acetonitrile/Methanol/Acetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV at 210 nm | UV at 210 nm |
Gas Chromatography (GC) with Chiral Columns
Gas Chromatography (GC) on chiral columns is another powerful technique for enantiomeric and diastereomeric separation, particularly for volatile and thermally stable compounds. researchgate.net For a carboxylic acid like this compound, derivatization is typically required to increase its volatility and thermal stability. Esterification to form, for example, the methyl or ethyl ester, is a common approach.
The most widely used chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. researchgate.netgcms.cz These cyclic oligosaccharides create a chiral cavity into which one enantiomer of the derivatized analyte may fit better than the other, leading to differences in retention time. sigmaaldrich.com The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) and the parent cyclodextrin (α-, β-, or γ-) can significantly impact the separation selectivity. hplc.sk Method optimization involves adjusting the temperature program and carrier gas flow rate to maximize resolution. hplc.sk
Table 2: Typical GC Conditions for Chiral Separation of Derivatized Analyte
| Parameter | Description |
| Analyte Form | Methyl ester derivative |
| Chiral Stationary Phase | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin |
| Column Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Hydrogen or Helium |
| Temperature Program | 80°C (hold 2 min), ramp at 2°C/min to 180°C (hold 5 min) |
| Injector Temperature | 250°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280°C |
Capillary Electrophoresis for Chiral Analysis
Capillary Electrophoresis (CE) offers a high-efficiency alternative for chiral separations, requiring minimal sample and reagent consumption. chromatographytoday.comnih.gov In CE, chiral resolution is achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.com The enantiomers form transient, diastereomeric complexes with the chiral selector, which have different mobilities under the applied electric field, thus leading to their separation. chromatographytoday.com
For the separation of acidic enantiomers like those of this compound, cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, sulfated-β-cyclodextrin) are highly effective chiral selectors. nih.gov The performance of the separation is influenced by several factors, including the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature.
Table 3: Potential Capillary Electrophoresis Conditions for Chiral Analysis
| Parameter | Description |
| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Background Electrolyte (BGE) | 50 mM Phosphate (B84403) buffer, pH 6.5 |
| Capillary | Fused silica, 50 µm I.D., 60 cm total length (50 cm effective) |
| Applied Voltage | 25 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 200 nm |
Mass Spectrometric Approaches for Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing information on its molecular weight, elemental composition, and structure.
Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is used to investigate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (molecular weight 150.60 g/mol for C6H11ClO2) nih.gov, the protonated molecule [M+H]+ or deprotonated molecule [M-H]- would be selected as the precursor ion in the first stage of the mass spectrometer. Collision-induced dissociation (CID) would then be used to induce fragmentation.
The fragmentation patterns can help confirm the structure and distinguish it from isomers. Key fragmentation pathways for the positive ion could include:
Loss of HCl: A common pathway for chlorinated compounds, leading to a fragment ion at m/z 114.
Loss of H₂O: From the carboxylic acid group, resulting in an acylium ion.
Loss of CO₂H₂ (formic acid): A rearrangement and loss leading to a fragment.
Alpha-cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group or the chlorine-bearing carbon. For instance, cleavage of the bond between C2 and C3.
The presence of chlorine is readily identified by the characteristic isotopic pattern of the precursor and fragment ions, where the 37Cl isotope results in a peak (M+2) that is approximately one-third the intensity of the 35Cl peak (M). docbrown.info
Table 4: Predicted MS/MS Fragmentation of [M+H]+ for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 151 ([C₆H₁₂³⁵ClO₂]⁺) | 115 | HCl | Loss of hydrogen chloride |
| 151 ([C₆H₁₂³⁵ClO₂]⁺) | 133 | H₂O | Loss of water from the carboxylic acid |
| 151 ([C₆H₁₂³⁵ClO₂]⁺) | 105 | H₂O + CO | Subsequent loss of carbon monoxide from the m/z 133 ion |
| 151 ([C₆H₁₂³⁵ClO₂]⁺) | 57 | C₂H₂ClO₂ | Cleavage yielding the sec-butyl cation |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. measurlabs.comresearchgate.netresearchgate.net While low-resolution MS might not distinguish between C6H11ClO2 and another combination of atoms with the same nominal mass, HRMS can easily differentiate them based on the minute differences in their exact masses. researchgate.net
For this compound, the calculated exact mass of the neutral molecule is 150.0447573 Da. nih.gov An HRMS instrument, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, would be used to measure the mass of the molecular ion. researchgate.netresearchgate.net If the experimentally measured mass is, for example, 150.0445, this value is compared against a database of possible elemental formulas. The high accuracy of the measurement provides strong confidence in the assigned formula of C6H11ClO2. uci.edu This technique is also applied to fragment ions in MS/MS experiments to determine their elemental compositions, which is essential for elucidating the fragmentation pathways. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed information about the carbon skeleton, proton environments, and stereochemistry.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While 1D ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons, 2D NMR techniques are crucial for establishing the precise connectivity of the atoms within the this compound molecule.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would display cross-peaks connecting the proton at the C2 position with the proton at the C3 position, and the C3 proton with the protons of the C4 methylene group and the C3 methyl group. Further correlations would be observed between the C4 methylene protons and the terminal C5 methyl protons. This allows for the sequential assignment of all protons along the pentanoic acid backbone.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum of this compound would show a correlation between the proton signal at C2 and the carbon signal of C2, the proton at C3 with the C3 carbon, and so on for all protonated carbons. This technique is invaluable for assigning the carbon signals based on the previously established proton assignments from the COSY spectrum.
The following table summarizes the expected 2D NMR correlations for this compound:
| Proton(s) | COSY Correlations with | HSQC Correlation with | HMBC Correlations with |
| H2 | H3 | C2 | C1, C3, C4 |
| H3 | H2, H4, H (C3-CH₃) | C3 | C1, C2, C4, C5, C (C3-CH₃) |
| H4 | H3, H5 | C4 | C2, C3, C5, C (C3-CH₃) |
| H5 | H4 | C5 | C3, C4 |
| H (C3-CH₃) | H3 | C (C3-CH₃) | C2, C3, C4 |
| H (COOH) | - | - | C1, C2 |
Chiral Shift Reagent Applications in NMR
This compound possesses two chiral centers at the C2 and C3 positions, leading to the existence of four possible stereoisomers (RR, SS, RS, SR). Distinguishing between these enantiomers and diastereomers by standard NMR is not possible as enantiomers are chemically equivalent in a non-chiral environment. Chiral shift reagents (CSRs), typically lanthanide complexes such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be employed to resolve the signals of enantiomers.
When a chiral lanthanide complex is added to a solution of racemic this compound, it forms diastereomeric complexes with each enantiomer. These diastereomeric complexes are no longer chemically equivalent and will exhibit different chemical shifts in the NMR spectrum. The carboxylic acid functional group of this compound provides a binding site for the Lewis acidic lanthanide center of the CSR. The magnitude of the induced shift difference between the enantiomers depends on the strength of the interaction and the proximity of the protons to the paramagnetic lanthanide center. This allows for the determination of enantiomeric excess (ee) by integrating the resolved signals.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer due to strong hydrogen bonding. The C=O stretching vibration of the carbonyl group will appear as a strong, sharp band typically between 1700 and 1725 cm⁻¹. The C-O stretching vibration is expected in the 1210-1320 cm⁻¹ region. The C-Cl stretching vibration will likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹, although its exact position can be influenced by the molecular conformation.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum, though it is generally weaker than in the FTIR spectrum. The C-Cl stretch often gives a more intense and readily identifiable signal in the Raman spectrum compared to FTIR. The C-C backbone vibrations will also be present in the Raman spectrum.
The combination of FTIR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes of the molecule, confirming the presence of the key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | FTIR |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 | FTIR (Strong), Raman (Moderate) |
| C-O (Carboxylic Acid) | Stretching | 1210-1320 | FTIR |
| C-Cl | Stretching | 600-800 | FTIR, Raman (Often Stronger) |
| C-H (Alkyl) | Stretching | 2850-3000 | FTIR, Raman |
Quantitative Analysis in Complex Research Matrices (e.g., synthetic mixtures, non-human biological extracts, environmental samples)
The quantification of this compound in complex matrices such as synthetic reaction mixtures, non-human biological extracts (e.g., microbial culture media), or environmental samples (e.g., soil, water) requires highly sensitive and selective analytical methods. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most suitable techniques.
For analysis by GC-MS, derivatization of the carboxylic acid group is typically necessary to increase its volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane or alkyl chloroformates). Following derivatization, the resulting ester can be separated on a suitable GC column and detected by MS. The use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can provide high selectivity and low detection limits.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the advantage of analyzing the compound without the need for derivatization. Reversed-phase chromatography can be used to separate this compound from other matrix components. Detection by electrospray ionization (ESI) in negative ion mode is highly sensitive for carboxylic acids. The precursor ion [M-H]⁻ can be selected and fragmented to produce characteristic product ions for quantification using MRM, which enhances specificity and minimizes interferences from the complex matrix.
Method validation for quantitative analysis would involve assessing linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) using matrix-matched standards and isotopically labeled internal standards where available.
Metabolomic and Proteomic Integration in Non-Human Systems (if relevant to the compound's metabolic fate)
Investigating the metabolic fate of this compound in non-human systems, such as in microorganisms capable of degrading halogenated compounds, can be approached through metabolomics and proteomics.
Metabolomics: Untargeted metabolomic studies using high-resolution mass spectrometry (e.g., LC-QTOF-MS or GC-MS) can be employed to identify potential breakdown products of this compound. By comparing the metabolic profiles of a microbial culture grown in the presence and absence of the compound, unique metabolites related to its degradation can be identified. The metabolic pathway could involve dehalogenation, oxidation, or other enzymatic transformations.
Proteomics: To identify the specific enzymes involved in the degradation of this compound, a proteomic approach can be utilized. By comparing the protein expression levels of the microorganism under inducing (in the presence of the compound) and non-inducing conditions, upregulated proteins can be identified. These candidate proteins, such as dehalogenases or oxidoreductases, can then be further characterized to confirm their role in the metabolic pathway.
The integration of these omics data provides a comprehensive understanding of how an organism responds to and metabolizes this compound, which is crucial for applications in bioremediation and for understanding its environmental persistence.
Environmental Fate and Ecotoxicological Research Excluding Human Exposure and Safety
Biodegradation Pathways and Microbial Degradation Products in Natural Environments
For instance, the anaerobic biodegradation of 2,4,5-trichlorophenoxyacetic acid has been shown to proceed via sequential dehalogenation, forming various chlorinated intermediates before the cleavage of the aromatic ring nih.gov. While 2-Chloro-3-methyl-pentanoic acid is an aliphatic, not an aromatic compound, this highlights a common microbial strategy for dealing with chlorinated organics. It is plausible that microorganisms capable of degrading other short-chain chlorinated carboxylic acids could potentially transform this compound. The initial step would likely involve the enzymatic removal of the chlorine atom, a process known as dehalogenation. This could be followed by the breakdown of the carbon skeleton through common metabolic pathways, such as beta-oxidation.
The specific microbial degradation products of this compound remain uncharacterized due to the lack of targeted research. Based on the degradation of similar compounds, potential initial byproducts could include 3-methyl-pentanoic acid (if dechlorination occurs reductively) or 2-hydroxy-3-methyl-pentanoic acid (if the chlorine is replaced by a hydroxyl group). Further degradation would likely lead to smaller organic acids and eventually carbon dioxide and water.
Abiotic Degradation Mechanisms (e.g., photolysis, hydrolysis)
Information specifically detailing the abiotic degradation of this compound through mechanisms like photolysis and hydrolysis is scarce. However, general principles of organic chemistry and studies on related compounds can provide some theoretical understanding.
Photolysis: The potential for photolysis, or degradation by light, depends on the compound's ability to absorb ultraviolet (UV) radiation. For simple aliphatic compounds, significant absorption of solar radiation at sea level is often limited. However, the presence of a chlorine atom can influence the electronic properties of the molecule. The photolysis of free chlorine (hypochlorous acid and hypochlorite) in water is known to produce reactive oxidants like hydroxyl and chlorine radicals, which can then degrade organic contaminants wisc.edunih.govnih.govrsc.org. While this is an indirect process, the presence of chlorinated compounds in sunlit waters could contribute to the generation of these reactive species, which might then react with this compound.
Hydrolysis: Hydrolysis is the reaction with water. The carbon-chlorine bond in this compound is susceptible to nucleophilic substitution by water, which would replace the chlorine atom with a hydroxyl group, forming 2-hydroxy-3-methyl-pentanoic acid. The rate of this reaction is influenced by factors such as temperature and pH. Generally, the hydrolysis of alkyl chlorides can be slow under typical environmental conditions. For example, the hydrolysis of 2-chlorobenzal chloride to 2-chlorobenzaldehyde (B119727) is a known industrial process that requires specific conditions to proceed efficiently mdpi.com. This suggests that the spontaneous hydrolysis of this compound in the environment may not be a rapid degradation pathway.
Transport and Distribution in Environmental Compartments (e.g., soil-water partitioning)
The transport and distribution of this compound in the environment will be governed by its physical and chemical properties, such as its water solubility, vapor pressure, and its tendency to sorb to soil and sediment particles.
As a carboxylic acid, this compound is expected to be relatively water-soluble, especially in its dissociated (anionic) form at neutral or alkaline pH. This suggests it has the potential to be mobile in aquatic systems and in soil porewater.
The partitioning of a chemical between soil/sediment and water is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). The sorption of volatile chlorinated aliphatic compounds has been shown to be influenced by the organic matter content of the soil dtic.milacs.orgosti.gov. Chemicals with low sorption coefficients tend to be more mobile in the environment. Given its carboxylic acid group, this compound is likely to have a relatively low affinity for sorption to organic matter, particularly in its ionized form, which would enhance its mobility in soil and potentially lead to leaching into groundwater. However, interactions with mineral surfaces in soil can also influence its transport mdpi.com.
Table 1: General Influence of Soil Properties on the Transport of Chlorinated Aliphatic Acids
| Soil Property | Influence on Mobility of Chlorinated Aliphatic Acids |
| Organic Matter Content | Higher organic matter can increase sorption, reducing mobility dtic.milacs.orgosti.gov. |
| Clay Content | Clay minerals can provide surfaces for adsorption, potentially reducing mobility mdpi.com. |
| pH | Higher pH increases the dissociation of the carboxylic acid group, generally leading to lower sorption and higher mobility. |
| Water Content | Higher water content facilitates transport through advection and diffusion. |
Ecotoxicological Impact Assessments on Non-Target Organisms
Specific ecotoxicological data for this compound are not available in the reviewed literature. Therefore, this section draws on information from related compounds to infer potential impacts.
Effects on Aquatic Organisms (e.g., algae, invertebrates, fish)
The toxicity of chlorinated organic compounds to aquatic life is a significant concern nih.govroyalsocietypublishing.org. Short-chain chlorinated paraffins (SCCPs), for example, are known to be persistent, bioaccumulative, and toxic to aquatic organisms at low concentrations epa.gov.
Studies on perfluorinated carboxylic acids, another class of halogenated organic acids, have shown varying levels of toxicity to aquatic invertebrates like Tubifex tubifex nih.govnih.govresearchgate.net. The toxicity was found to be dependent on the carbon chain length nih.govnih.govresearchgate.net. This suggests that the structure of this compound, including its chain length and the presence of the chlorine atom, will be a key determinant of its aquatic toxicity. Carboxylic acids can exert toxicity through various mechanisms, including disruption of cell membranes and metabolic processes.
Impact on Terrestrial Flora and Fauna (e.g., plant growth inhibition)
The potential impact of this compound on terrestrial organisms is also largely unstudied. However, some fatty acids and their derivatives are known to have phytotoxic effects. For example, middle-chain fatty acids have been shown to cause damage to plant cell membranes researchgate.net.
The application of sanitizing agents containing chlorine, such as hypochlorous acid, in irrigation water can also lead to phytotoxicity in various plant species cabidigitallibrary.org. While the mechanism is different, this highlights the general sensitivity of plants to chlorinated compounds. The uptake of this compound by plants from the soil would depend on its bioavailability, which is linked to its soil-water partitioning behavior. If taken up, it could potentially interfere with plant metabolic processes.
Table 2: Potential Ecotoxicological Effects of Short-Chain Chlorinated Acids on Non-Target Organisms (based on related compounds)
| Organism Group | Potential Effects |
| Algae | Inhibition of growth and photosynthesis. |
| Aquatic Invertebrates | Acute and chronic toxicity, effects on reproduction and development nih.govnih.govresearchgate.net. |
| Fish | Acute and chronic toxicity, potential for bioaccumulation epa.gov. |
| Terrestrial Plants | Growth inhibition, phytotoxicity (e.g., leaf damage) researchgate.netcabidigitallibrary.org. |
| Soil Microorganisms | Inhibition of microbial activity, potential shifts in microbial community structure. |
Bioaccumulation and Biomagnification Potential in Non-Human Food Chains
Bioaccumulation is the process by which organisms can accumulate chemicals to concentrations higher than those in the surrounding environment. Biomagnification is the increase in the concentration of a substance in organisms at successively higher levels in a food chain.
The bioaccumulation potential of a chemical is often related to its lipophilicity (fat-solubility), which can be estimated by the octanol-water partition coefficient (Kow). Chemicals with high Kow values tend to accumulate in the fatty tissues of organisms. The EPA has expressed concern over short-chain chlorinated paraffins due to their persistence and bioaccumulative properties epa.gov. Studies on these compounds have shown their presence in various environmental media and biota, including aquatic species and wildlife epa.gov.
Organochlorine pesticides are a well-known class of compounds that exhibit significant bioaccumulation and biomagnification in food webs nih.govroyalsocietypublishing.orgolympianwatertesting.comcapes.gov.br. While this compound is structurally different from these pesticides, the presence of a chlorine atom can increase a compound's persistence and lipophilicity compared to its non-chlorinated counterpart.
Without experimental data on the Kow and bioconcentration factor (BCF) for this compound, a definitive assessment of its bioaccumulation potential is not possible. However, as a relatively small, chlorinated organic acid, its bioaccumulation potential might be lower than that of larger, more lipophilic organochlorines. Its carboxylic acid group would increase its water solubility, which generally reduces the potential for bioaccumulation.
Emerging Research Frontiers and Interdisciplinary Applications
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of chiral molecules like 2-Chloro-3-methyl-pentanoic acid is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater efficiency. nih.govmdpi.comnih.gov
Flow chemistry, or continuous flow processing, involves the continuous pumping of reagents through a network of tubes or microreactors. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. nih.govrsc.org For the synthesis of chiral compounds, where stereoselectivity is crucial, flow systems can be coupled with immobilized catalysts or chiral selectors to achieve high enantiomeric excess. nih.gov While specific studies on the flow synthesis of this compound are not yet widespread, the principles established for other chiral carboxylic acids and active pharmaceutical ingredients (APIs) are directly applicable. mdpi.comrsc.org
Automated synthesis platforms, often integrated with flow reactors, further streamline the production process. These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. The automated synthesis of 11C-labeled carboxylic acids, for instance, demonstrates the potential for rapid, on-demand production of derivatives of compounds like this compound for applications in areas such as medical imaging. nih.gov
Table 1: Comparison of Batch vs. Flow Synthesis for Chiral Carboxylic Acids
| Feature | Batch Synthesis | Flow Synthesis |
| Reaction Control | Less precise, potential for temperature and concentration gradients. | Precise control over temperature, pressure, and mixing. nih.gov |
| Safety | Higher risk with hazardous reagents and exothermic reactions. | Improved safety due to small reaction volumes and better heat dissipation. nih.gov |
| Scalability | Often challenging, requiring significant process redevelopment. | More straightforward scalability by extending operational time or parallelizing reactors. nih.gov |
| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. |
| Catalyst Integration | Homogeneous or heterogeneous catalysts can be used. | Well-suited for packed-bed reactors with immobilized catalysts, facilitating catalyst recycling. nih.gov |
Development of New Sensing and Detection Technologies
The detection of halogenated organic compounds and chiral molecules is of significant interest in environmental monitoring, industrial process control, and biomedical diagnostics. While specific sensors for this compound are not commercially available, several emerging technologies show promise for its detection and quantification.
Electrochemical sensors offer a sensitive and often low-cost approach for the detection of various analytes. mdpi.commdpi.comrsc.orgnih.govnih.gov For halogenated compounds, sensors can be designed based on the electrochemical reduction of the carbon-halogen bond. ysi.com Chiral electrochemical sensors, which incorporate a chiral selector into the electrode design, can differentiate between enantiomers. rsc.orgnih.govnih.gov This is particularly relevant for this compound, as its different stereoisomers may exhibit distinct biological activities.
Optical sensors, including those based on fluorescence or surface plasmon resonance, provide another avenue for detection. The development of paper-based sensors for halogens and halides offers a simple and cost-effective method for on-site analysis. nih.gov Furthermore, advanced techniques like surface-enhanced Raman spectroscopy (SERS) are being explored for the selective detection of chlorinated hydrocarbons by using specialized substrates like metal-organic frameworks (MOFs) that can selectively adsorb these compounds. acs.org
Table 2: Overview of Potential Sensing Technologies for this compound
| Sensor Type | Principle of Detection | Potential for Chirality | Key Advantages |
| Electrochemical Sensors | Redox reactions of the analyte or interaction with a modified electrode surface. mdpi.commdpi.comrsc.orgnih.govnih.gov | High, through the use of chiral selectors on the electrode. rsc.orgnih.govnih.gov | High sensitivity, low cost, miniaturization. mdpi.comnih.gov |
| Optical Sensors | Changes in optical properties (e.g., fluorescence, absorbance) upon interaction with the analyte. | Moderate, can be achieved with chiral recognition elements. | High sensitivity, real-time monitoring. |
| Paper-Based Sensors | Colorimetric changes on an indicator paper. nih.gov | Low, typically not designed for enantiomeric differentiation. | Low cost, portability, ease of use. nih.gov |
| Quartz Crystal Microbalance (QCM) | Mass changes on a piezoelectric crystal coated with a selective layer. uni-mainz.de | Moderate, depends on the chirality of the coating material. | High sensitivity to mass changes, label-free detection. uni-mainz.de |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering for molecules adsorbed on nanostructured metal surfaces. acs.org | Low to moderate, depends on the substrate's ability to interact stereoselectively. | High sensitivity and molecular specificity. acs.org |
Green Chemistry Principles in Synthesis and Application
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached with these principles in mind, particularly through the use of biocatalysis and the selection of environmentally benign reagents and solvents.
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly route to chiral compounds. rsc.org For instance, haloacid dehalogenases can stereospecifically remove halogens from haloalkanoic acids, a process that could be relevant in both the synthesis and biodegradation of this compound. nih.gov The use of ketoreductases for the asymmetric reduction of keto-acid precursors is another promising biocatalytic strategy for producing chiral hydroxy acids, which can then be converted to the corresponding chloro-substituted acid. researchgate.net
The choice of solvents and reagents is also a critical aspect of green chemistry. The development of catalytic asymmetric syntheses for chiral carboxylic acids that utilize earth-abundant metals and efficient catalytic systems is an active area of research. researchgate.netrsc.org These methods often lead to a reduction in waste and an increase in atom economy compared to classical synthetic routes.
Advanced Materials Science Applications (e.g., chiral dopants, functional polymers)
The unique chiral structure of this compound and its derivatives makes them interesting candidates for applications in advanced materials science, particularly in the field of liquid crystals and functional polymers.
Chiral dopants are added to nematic liquid crystals to induce a helical structure, leading to the formation of cholesteric liquid crystals, which are used in a wide range of display technologies. acs.orgdakenchem.comgoogle.com The ability of a chiral dopant to induce this helical twist is quantified by its helical twisting power (HTP). acs.orgrsc.org Molecules with high HTP are highly sought after, as a smaller amount of the dopant is needed to achieve the desired effect. rsc.orgrsc.org While this compound itself may not be a liquid crystal, its derivatives, such as esters formed with mesogenic alcohols, could be investigated as novel chiral dopants. The relationship between the molecular structure of a chiral dopant and its HTP is a key area of research, and new chiral building blocks are constantly being explored. acs.orgrsc.org
In the realm of functional polymers, chiral monomers can be incorporated into polymer chains to create materials with specific optical, recognition, or catalytic properties. Polymers containing chiral units can be used as chiral stationary phases in chromatography for the separation of enantiomers, or as materials with unique chiroptical properties. The carboxylic acid and chloro-substituents on this compound provide functional handles for its polymerization or grafting onto polymer backbones.
Biotechnological Production and Metabolic Engineering Approaches
The production of complex chemicals through microbial fermentation is a rapidly advancing field, driven by progress in metabolic engineering and synthetic biology. nih.govfrontiersin.orgnih.govweforum.org While the natural biosynthesis of this compound has not been reported, the principles of metabolic engineering could potentially be applied to develop a biocatalytic route for its production.
This would involve the design and implementation of a novel metabolic pathway in a suitable microbial host, such as Escherichia coli or yeast. nih.govfrontiersin.org Key steps in such a pathway could include:
Biosynthesis of a precursor molecule: Engineering the host to produce a suitable carbon skeleton, such as 3-methyl-2-oxopentanoic acid.
Introduction of a halogenase enzyme: Incorporating a halogenase with the desired regioselectivity and stereoselectivity to introduce the chlorine atom at the C2 position. Flavin-dependent halogenases are a class of enzymes that have been shown to catalyze the specific halogenation of organic molecules and are a focus of protein engineering efforts. wikipedia.org
Optimization of the metabolic pathway: Fine-tuning the expression of the pathway enzymes and optimizing the host's metabolism to maximize the production of the target compound.
While significant research and development would be required, the biotechnological production of this compound could offer a more sustainable alternative to traditional chemical synthesis, particularly for the production of specific stereoisomers. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
